1-[(Benzyloxy)carbonyl]-5-[(2S)-4-[(tert-butoxy)carbonyl]-2-methylpiperazin-1-yl]piperidine-3-carboxylic acid
Description
This compound is a multifunctional piperidine derivative featuring:
- Benzyloxycarbonyl (Cbz) group: A common protecting group for amines, removable via hydrogenolysis.
- tert-Butoxycarbonyl (Boc) group: Acid-labile protection for amines, enhancing stability during synthesis.
- (2S)-2-methylpiperazine moiety: A stereospecific substitution influencing conformational and pharmacological properties.
- Piperidine-3-carboxylic acid: A structural motif prevalent in bioactive molecules, such as enzyme inhibitors or receptor ligands.
Properties
Molecular Formula |
C24H35N3O6 |
|---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
5-[(2S)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C24H35N3O6/c1-17-13-25(23(31)33-24(2,3)4)10-11-27(17)20-12-19(21(28)29)14-26(15-20)22(30)32-16-18-8-6-5-7-9-18/h5-9,17,19-20H,10-16H2,1-4H3,(H,28,29)/t17-,19?,20?/m0/s1 |
InChI Key |
AEKWCPLOMZLYND-KKXNLOMOSA-N |
Isomeric SMILES |
C[C@H]1CN(CCN1C2CC(CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)O)C(=O)OC(C)(C)C |
Canonical SMILES |
CC1CN(CCN1C2CC(CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of N-Boc-Piperidine Derivatives
The initial step involves synthesizing N-Boc-piperidine-3-carboxylic acid or related derivatives. A typical route is:
- Starting Material: Ethyl N-Boc-piperidine-3-carboxylate.
- Reaction Conditions:
Formation of the Piperazine Core
- Method: Nucleophilic substitution reactions of chlorinated heterocycles with secondary amines.
- Reaction Conditions:
Introduction of the Benzyloxycarbonyl (CBZ) Group
- Method: Carbamate formation on the nitrogen atom of the piperidine ring.
- Reaction Conditions:
- Treatment of the free amine with benzyloxycarbonyl chloride in the presence of a base such as triethylamine or sodium bicarbonate.
- Typically performed in anhydrous solvents like dichloromethane at 0°C to room temperature.
- The reaction is highly selective, yielding the CBZ-protected compound with yields often exceeding 85%.
Coupling of the Carboxylic Acid Functionality
Amide Bond Formation
- Method: Activation of the carboxylic acid with coupling reagents such as N,N'-diisopropylcarbodiimide (DIC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl), or similar agents.
- Reaction Conditions:
Cyclization and Final Functionalization
- Method: Intramolecular cyclization to form the piperidine ring fused with the piperazine derivative.
- Reaction Conditions:
Specific Synthetic Routes and Data Summary
| Step | Starting Material | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| 1 | Ethyl N-Boc-piperidine-3-carboxylate | LiOH | Aqueous, 0°C to RT | >90% | Hydrolysis to N-Boc-piperidine-3-carboxylic acid |
| 2 | N-Boc-piperidine-3-carboxylic acid | Carbodiimide + HOBt | DCM, 0°C to RT | 70-90% | Amide formation with amines |
| 3 | Chlorinated heterocycle | Morpholine | Room temperature | 60-94% | Formation of piperazine core |
| 4 | Free amine | Benzyloxycarbonyl chloride | Anhydrous DCM, 0°C | >85% | CBZ protection |
| 5 | Protected intermediates | Cyclization reagents | Reflux with acid catalyst | High | Final ring closure and functionalization |
Notes on Reaction Optimization and Challenges
- Stereoselectivity: The use of chiral starting materials or chiral auxiliaries is critical to ensure the (2S) stereochemistry at the relevant positions.
- Protection/Deprotection Strategies: Proper use of protecting groups like tert-butoxycarbonyl and benzyloxycarbonyl is essential to prevent side reactions during multi-step syntheses.
- Yield Enhancement: The employment of coupling agents such as HOBt and optimization of reaction temperatures significantly improves yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-[(Benzyloxy)carbonyl]-5-[(2S)-4-[(tert-butoxy)carbonyl]-2-methylpiperazin-1-yl]piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or reduce specific functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: This compound can be used as an intermediate in the synthesis of more complex molecules.
Biology: It may serve as a tool for studying biological processes involving piperidine and piperazine derivatives.
Industry: It can be used in the production of specialty chemicals or as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-[(Benzyloxy)carbonyl]-5-[(2S)-4-[(tert-butoxy)carbonyl]-2-methylpiperazin-1-yl]piperidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The protective groups can also influence the compound’s stability and reactivity, affecting its overall mechanism of action.
Comparison with Similar Compounds
Structural Analogs and Key Differences
Table 1: Structural and Functional Comparison
Physicochemical and Pharmacokinetic Properties
- Solubility : The target compound’s free carboxylic acid enhances aqueous solubility compared to esterified analogs (e.g., nipecotic acid prodrugs in ). However, hydrophobic Cbz and Boc groups may reduce solubility relative to simpler carboxylic acids like SY124071.
- Stability : Boc groups are stable under basic conditions but cleaved by acids, while Cbz requires reductive conditions. This dual protection allows sequential deprotection in multi-step syntheses .
- Stereochemical Impact: The (2S)-methylpiperazine in the target compound may confer higher receptor selectivity compared to racemic or non-methylated analogs, as seen in related piperazine-based drugs .
Biological Activity
1-[(Benzyloxy)carbonyl]-5-[(2S)-4-[(tert-butoxy)carbonyl]-2-methylpiperazin-1-yl]piperidine-3-carboxylic acid is a complex organic compound with significant implications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C24H35N3O6
- Molecular Weight : 461.55 g/mol
- CAS Number : 2059923-83-8
This compound exhibits its biological activity primarily through interactions with specific protein targets, notably enzymes involved in signaling pathways. The presence of the benzyloxycarbonyl and tert-butoxycarbonyl groups enhances its lipophilicity and stability, facilitating better interaction with biological membranes.
Target Enzymes
Research indicates that this compound may inhibit specific kinases, particularly those involved in the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in regulating cell growth and survival.
In Vitro Studies
A series of in vitro assays have been conducted to assess the compound's efficacy against various cell lines and biological targets:
- PI3K Inhibition :
- Cell Proliferation Assays :
| Assay Type | Target | IC50 Value (µM) | Comments |
|---|---|---|---|
| PI3K Inhibition | PI3Kδ | 0.47 | Strong inhibitor |
| B Cell Proliferation | B cells | 20 | High potency observed |
Case Studies
Several studies have highlighted the compound's potential in therapeutic applications:
- Cancer Therapeutics :
- Asthma Treatment :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
